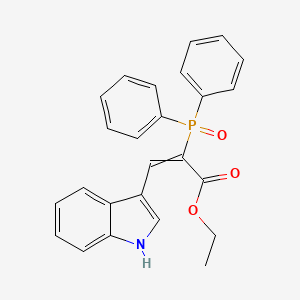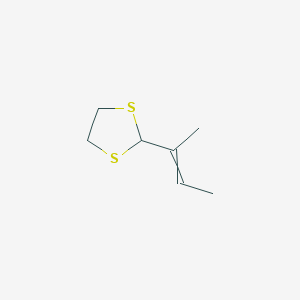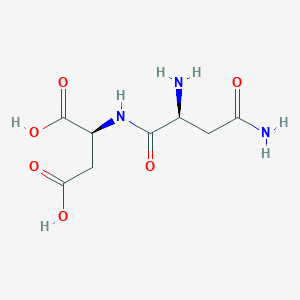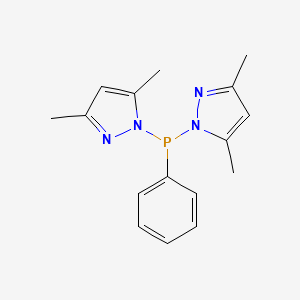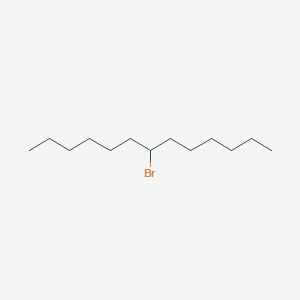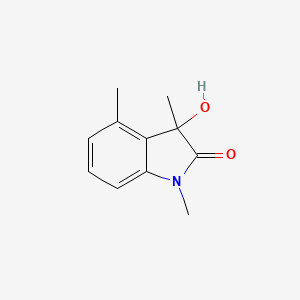
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure and diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, ensuring the availability of starting materials and optimizing reaction conditions to achieve high yields and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and oxindoles, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in biological processes and as a potential therapeutic agent.
Medicine: It has shown promise in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes. For example, it may bind to dopamine receptors, modulating neurotransmitter release and affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
Uniqueness
Compared to similar compounds, 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxy groups enhance its reactivity and potential therapeutic applications .
Properties
CAS No. |
61110-63-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-1,3,4-trimethylindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-4-6-8-9(7)11(2,14)10(13)12(8)3/h4-6,14H,1-3H3 |
InChI Key |
ZONICGMBYDLIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)C2(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


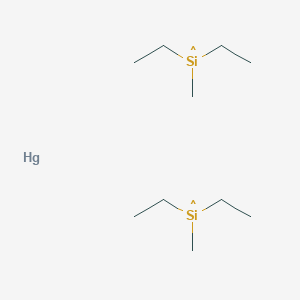

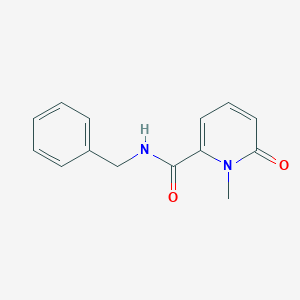
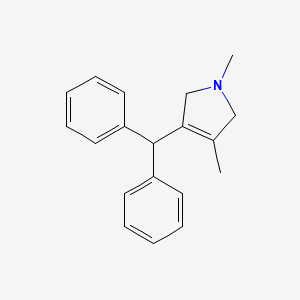
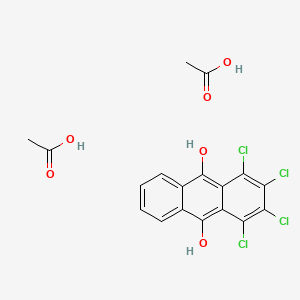
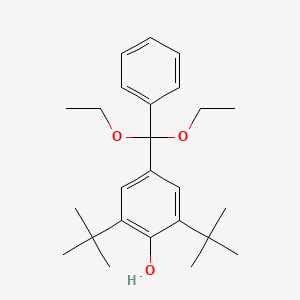
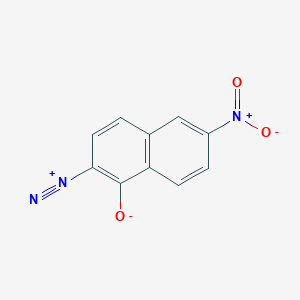
![6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14580018.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14580019.png)
